2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide
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Overview
Description
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide is a compound that belongs to the class of indole derivatives. Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry. This compound features an indole ring system, which is a common structural motif in many natural products and pharmaceuticals.
Mechanism of Action
Target of Action
The primary targets of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide are cyclooxygenases (COX) . These are key functional proteins involved in the synthesis of prostanoids, which play a significant role in inflammation and pain .
Mode of Action
The compound interacts with its targets, the cyclooxygenases, through hydrogen bonding with Ser 353, hydrophobic interactions with VAL349 and ALA527, as well as pi-sulfur bonding with MET 522 . These interactions stabilize the compound in the active center of COX-2 .
Biochemical Pathways
The inhibition of cyclooxygenases by this compound affects the synthesis of prostanoids, leading to a reduction in inflammation and pain . This is similar to the action of well-known COX inhibitors like aspirin and ibuprofen .
Result of Action
The result of the action of this compound is the reduction of inflammation and pain . This is achieved through the inhibition of cyclooxygenases and the subsequent decrease in the synthesis of prostanoids .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide typically involves the following steps:
Formation of the Indole Ring: The indole ring can be synthesized using the Fischer indole synthesis method, where a phenylhydrazine reacts with an aldehyde or ketone under acidic conditions to form the indole ring.
Introduction of the Sulfanyl Group: The sulfanyl group can be introduced by reacting the indole derivative with a thiol compound under basic conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide can undergo various chemical reactions, including:
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride.
Substitution: Nitrating agents (e.g., nitric acid), halogenating agents (e.g., bromine).
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro or halogenated indole derivatives.
Scientific Research Applications
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
- **2-[(1-methyl-1H-indol-3-yl)methyl]-N-phenylacetamide .
- **2-[(4-benzoylphenoxy)-1-(2-((1-methyl-1H-indol-3-yl)methyl)-1H-benzo[d]imidazol-1-yl] ethanone .
- **2-[(1H-indol-3-yl)thio/sulfinyl]-N-phenylacetamide derivatives .
Uniqueness
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide is unique due to its specific structural features, such as the presence of the sulfanyl group and the phenylacetamide moiety, which may confer distinct biological activities and chemical reactivity compared to other indole derivatives .
Properties
IUPAC Name |
2-[(2-methyl-1H-indol-3-yl)sulfanyl]-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2OS/c1-12-17(14-9-5-6-10-15(14)18-12)21-11-16(20)19-13-7-3-2-4-8-13/h2-10,18H,11H2,1H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRJYPMDLONVDSX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)SCC(=O)NC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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